molecular formula C25H22N2 B3050869 Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- CAS No. 29312-59-2

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-

Cat. No.: B3050869
CAS No.: 29312-59-2
M. Wt: 350.5 g/mol
InChI Key: NWKIYBPNACDLOB-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- is a complex organic compound with the molecular formula C23H18N2. This compound is characterized by its unique structure, which includes a benzenamine core substituted with a 2,6-diphenyl-4-pyridinyl group and two N,N-dimethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Substitution Reactions: The 2,6-diphenyl groups are introduced via substitution reactions, often using phenyl halides in the presence of a base.

    Dimethylation: The final step involves the dimethylation of the benzenamine core, which can be achieved using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Toluene, dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.

    Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-, monoperchlorate: Contains a perchlorate group, which can influence its solubility and stability.

Uniqueness

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- is unique due to its specific substitution pattern and the presence of N,N-dimethyl groups

Properties

IUPAC Name

4-(2,6-diphenylpyridin-4-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2/c1-27(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)26-25(18-22)21-11-7-4-8-12-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKIYBPNACDLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067453
Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29312-59-2
Record name 4-(2,6-Diphenyl-4-pyridinyl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29312-59-2
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Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
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Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
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Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
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Record name 4-(2,6-diphenyl-4-pyridyl)-N,N-dimethylaniline
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Synthesis routes and methods

Procedure details

75 parts of p-dimethylaminobenzaldehyde and 125 parts of acetophenone together with 500 parts of ammonium acetate are heated in 1,000 parts of glacial acetic acid for four hours under reflux. The precipitate deposited after standing for twelve hours at room temperature is suction filtered and recrystallized from 500 parts of ethanol. 57 parts of a pale yellow compound (2,6-diphenyl-4-(4'-dimethylaminophenyl)-pyridine) is obtained which has a melting point of 128° to 129° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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